Methyl 3-(vinyloxy)benzoate
Description
Methyl 3-(vinyloxy)benzoate is an ester derivative of benzoic acid featuring a vinyloxy (-O-CH₂-CH₂) substituent at the third position of the aromatic ring. This compound is structurally characterized by the ester group (-COOCH₃) at the para position relative to the vinyloxy moiety.
Properties
IUPAC Name |
methyl 3-ethenoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-3-13-9-6-4-5-8(7-9)10(11)12-2/h3-7H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZUORUBNFWKFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40720891 | |
| Record name | Methyl 3-(ethenyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61031-63-8 | |
| Record name | Methyl 3-(ethenyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40720891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(vinyloxy)benzoate typically involves the esterification of 3-(vinyloxy)benzoic acid with methanol in the presence of an acidic catalyst. This reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of methanol and the acid catalyst to a reactor containing 3-(vinyloxy)benzoic acid. The reaction mixture is then heated under reflux, and the ester is separated by distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(vinyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The vinyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products:
Oxidation: 3-(vinyloxy)benzoic acid.
Reduction: 3-(vinyloxy)benzyl alcohol.
Substitution: Methyl 3-(vinyloxy)-4-nitrobenzoate, Methyl 3-(vinyloxy)-4-bromobenzoate, Methyl 3-(vinyloxy)-4-sulfonylbenzoate.
Scientific Research Applications
Methyl 3-(vinyloxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism of action of Methyl 3-(vinyloxy)benzoate involves its interaction with specific molecular targets and pathways. The vinyloxy group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, such as antimicrobial activity by disrupting microbial cell membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 3-(vinyloxy)benzoate with structurally related methyl benzoate derivatives, focusing on synthesis, physical properties, and biological activities.
Key Observations :
Synthesis Efficiency: Methyl benzoate derivatives with bulky substituents (e.g., triazine in 5k) achieve high yields (90%) via stepwise nucleophilic aromatic substitution . In contrast, compounds with heterocyclic moieties (e.g., 4b) show lower yields (18%) due to steric hindrance .
Biological Activity: Amino and heterocyclic substituents (e.g., benzofuropyrazole in 4b) enhance anticancer activity by targeting kinase pathways . Halogenated derivatives (e.g., bromoindole in ) exhibit antiviral properties, likely due to improved membrane permeability and target binding. The vinyloxy group’s electron-deficient nature may favor interactions with nucleophilic biological targets, though specific data are lacking.
Physical Properties: Methoxy and benzyloxy groups increase lipophilicity, improving solubility in organic solvents (e.g., 5k, m.p. 79–82°C) .
Applications: Methoxy and amino derivatives dominate medicinal chemistry (e.g., tumor and HIV inhibitors) .
Q & A
Q. How can researchers optimize the synthesis of Methyl 3-(vinyloxy)benzoate via stepwise nucleophilic substitution?
Methodological Answer: The synthesis of this compound derivatives typically involves multi-step nucleophilic substitutions. For example:
- Step 1 : React 2,4,6-trichlorotriazine with phenols (e.g., 4-methoxyphenol) at -35°C for 7 hours using DIPEA as a base to form intermediates .
- Step 2 : Introduce a second nucleophile (e.g., vanillin derivatives) at 40°C for 47 hours, ensuring precise stoichiometry (1.6 equiv. DIPEA) to avoid side reactions .
- Step 3 : Couple with methyl 3-aminobenzoate (1.15 equiv.) at 40°C for 23.5 hours, followed by column chromatography (CH₂Cl₂/EtOAc gradient) for purification .
Key Considerations : Monitor reaction progress via TLC, optimize stoichiometry to minimize unreacted intermediates, and use low temperatures to control reactivity.
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer :
- ¹H NMR : Identify vinyloxy protons (δ ~4.5–6.5 ppm) and ester methyl groups (δ ~3.7–3.8 ppm). Compare with reference spectra from structurally similar compounds (e.g., methyl 3-(trifluoromethoxy)benzoate) .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., para vs. meta substitution) using SHELXL for refinement . For example, misassignment of substituent positions in methyl 3-(cyclopropylmethoxy)benzoate was corrected via crystallographic data .
- Melting Point and Rf Values : Use these as preliminary consistency checks (e.g., Rf = 0.18 in hexane/EtOAc 2:1) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer :
- Engineering Controls : Use fume hoods during synthesis to mitigate inhalation risks, especially during exothermic steps .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact, as recommended for methyl benzoate derivatives .
- Decontamination : Implement post-reaction showers and separate storage for contaminated clothing to avoid secondary exposure .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the thermochemical and electronic properties of this compound?
Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve accuracy for atomization energies and ionization potentials .
- Property Prediction : Calculate bond dissociation energies of the vinyloxy group to assess stability under reaction conditions. Compare with experimental thermochemical data from analogous esters (e.g., methyl 3-(trifluoromethoxy)benzoate) .
- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate polar environments, critical for predicting reactivity in protic solvents .
Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural validation?
Methodological Answer :
- Case Study : For methyl 3-(cyclopropylmethoxy)benzoate, NMR suggested one regioisomer, but X-ray data revealed a misassigned hydroxyl group position. Cross-validate using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY) .
- Software Tools : Refine crystallographic models with SHELXL, leveraging its robustness for small-molecule structures .
- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility that might explain discrepancies .
Q. What strategies enhance the biological activity of this compound derivatives?
Methodological Answer :
- Derivatization : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) at the 3-position to improve antimicrobial activity, as seen in methyl 3-(trifluoromethoxy)benzoate .
- Structure-Activity Relationship (SAR) : Replace the vinyloxy group with cyclopropane rings (e.g., methyl 3-(cyclopropylmethoxy)benzoate) to modulate lipophilicity and bioavailability .
- In Silico Screening : Use molecular docking to prioritize derivatives targeting enzymes like fungal cytochrome P450 .
Q. How can computational and experimental methods validate the electronic effects of the vinyloxy group?
Methodological Answer :
- DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions influenced by the vinyloxy moiety .
- Experimental Probes : Synthesize derivatives with varying substituents (e.g., methyl 3-(2-chloropropan-2-yl)benzoate) and measure Hammett σ values to quantify electronic effects .
- Spectroscopic Correlation : Compare experimental ¹³C NMR chemical shifts with DFT-predicted values to validate electron delocalization patterns .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
